Jnj 28871063 hydrochloride Jnj 28871063 hydrochloride Potent and selective ErbB receptor family inhibitor (IC50 values are 21, 22 and 38 nM for ErbB4, EGFR and ErbB2 respectively). Displays potent growth inhibition of human cancer cell lines overexpressing ErbB2 in vitro (IC50 = 60 - 168 nM) and inhibits growth of human tumor xenografts in vivo. Brain penetrant and orally active.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004678
InChI: InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+;
SMILES: C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Molecular Formula: C24H28Cl2N6O3
Molecular Weight: 519.4 g/mol

Jnj 28871063 hydrochloride

CAS No.:

Cat. No.: VC0004678

Molecular Formula: C24H28Cl2N6O3

Molecular Weight: 519.4 g/mol

* For research use only. Not for human or veterinary use.

Jnj 28871063 hydrochloride -

Molecular Formula C24H28Cl2N6O3
Molecular Weight 519.4 g/mol
IUPAC Name 4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride
Standard InChI InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+;
Standard InChI Key ZXKZRKQMKNRZNN-GZPZNDDGSA-N
Isomeric SMILES C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
SMILES C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Canonical SMILES C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl

Chemical and Structural Profile

Molecular Characteristics

JNJ 28871063 hydrochloride has the chemical name 5 E-4-Amino-6-(4-benzyloxy-3-chlorophenylamino)pyrimidine-5-carboxaldehyde N-(2-morpholin-4-ylethyl) oxime hydrochloride and a molecular formula of C24H28Cl2N6O3 (molecular weight: 519.42 g/mol) . Its structure features an aminopyrimidine core linked to a morpholine-containing oxime group, enabling high-affinity binding to the ATP pocket of ErbB kinases .

Table 1: Key Chemical Properties

PropertyValue
CAS Number944342-90-9
Solubility<25.97 mg/mL in DMSO
Purity≥97%
Storage Conditions-20°C (stable for 1 month)

The compound’s hydrochloride salt enhances solubility, facilitating in vivo administration .

Mechanism of Action

ErbB Kinase Inhibition

JNJ 28871063 competitively inhibits ATP binding to ErbB receptors, blocking autophosphorylation of tyrosine residues (e.g., EGFR Tyr1068, ErbB2 Tyr1248) . This suppression disrupts downstream signaling cascades, including MAPK/ERK and PI3K/Akt pathways, critical for cancer cell proliferation and survival .

Selectivity Profile

Unlike quinazoline-based inhibitors (e.g., gefitinib), JNJ 28871063 exhibits minimal off-target activity against non-ErbB kinases (e.g., IGF-1R, VEGFR) . This selectivity reduces toxicity risks and enhances therapeutic specificity.

Table 2: Kinase Inhibition IC50 Values

TargetIC50 (nM)
ErbB421
EGFR22
ErbB238

Pharmacokinetics and Biodistribution

Oral Bioavailability and BBB Penetration

JNJ 28871063 demonstrates oral bioavailability in murine models, with plasma concentrations reaching therapeutic levels within 2 hours post-administration . Notably, it achieves brain-to-plasma ratios >1, enabling efficacy against intracranial tumors—a significant advantage over monoclonal antibodies (e.g., trastuzumab) .

Tumor Accumulation

Tissue distribution studies reveal preferential accumulation in ErbB2-overexpressing xenografts, with tumor concentrations exceeding plasma levels by 3-fold . This biodistribution profile underscores its potential for targeted therapy.

Preclinical Efficacy Data

In Vitro Antiproliferative Activity

JNJ 28871063 inhibits growth of ErbB2-overexpressing cancer cell lines (e.g., SK-BR-3 breast cancer, N87 gastric cancer) with IC50 values of 60–168 nM . Non-ErbB-dependent cell lines (e.g., HCT-116 colorectal) remain unaffected, confirming target specificity .

In Vivo Tumor Models

  • Subcutaneous Xenografts: Daily oral dosing (50 mg/kg) reduced tumor volume by 70–80% in EGFR-driven A431 epidermoid carcinoma models .

  • Intracranial Models: In mice with ErbB2-positive BT-474 breast cancer brain metastases, survival increased by 40% compared to controls .

Therapeutic Applications

Cancers with ErbB Overexpression

JNJ 28871063 holds promise for:

  • Breast Cancer: HER2-positive subtypes, including trastuzumab-resistant cases.

  • Non-Small Cell Lung Cancer (NSCLC): EGFR-mutant or overexpressing tumors.

  • Glioblastoma: Due to BBB penetration, it may target EGFRvIII variants .

Combination Therapies

Synergy with DNA-damaging agents (e.g., ethacridine) has been observed in acute myeloid leukemia models, suggesting broader applicability .

Future Directions

Clinical Translation

Despite robust preclinical data, no clinical trials have been reported. Priority areas include:

  • Phase I dose-escalation studies to establish safety.

  • Biomarker development (e.g., ErbB2 phosphorylation status) for patient stratification.

Overcoming Resistance

Studies exploring mechanisms of acquired resistance (e.g., T790M mutations in EGFR) could inform next-generation analogs.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator